7-Amino-1,3,5-triazatricyclo[3.3.1.13,7]decanetrihydrochloride
Overview
Description
7-Amino-1,3,5-triazatricyclo[3.3.1.13,7]decanetrihydrochloride is a chemical compound with the molecular formula C7H14N4·3HCl and a molecular weight of 263.6 g/mol. This compound is known for its unique structure and has various applications in scientific research, particularly in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Amino-1,3,5-triazatricyclo[3.3.1.13,7]decanetrihydrochloride typically involves multiple steps, starting with the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a triamine precursor with a suitable carbonyl compound, followed by acidification to yield the trihydrochloride salt.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The process may include the use of catalysts and specific reaction vessels designed to handle the chemical reactivity and safety requirements.
Chemical Reactions Analysis
Types of Reactions: 7-Amino-1,3,5-triazatricyclo[3.3.1.13,7]decanetrihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can be further modified for specific applications.
Scientific Research Applications
7-Amino-1,3,5-triazatricyclo[3.3.1.13,7]decanetrihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be employed in biochemical assays and as a ligand in studying protein interactions.
Industry: The compound is used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 7-Amino-1,3,5-triazatricyclo[3.3.1.13,7]decanetrihydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and leading to desired biological outcomes.
Comparison with Similar Compounds
7-Amino-1,3,5-triazatricyclo[3.3.1.13,7]decanetrihydrochloride is unique in its structure and reactivity compared to other similar compounds. Some similar compounds include:
1,3,5-Triazatricyclo[3.3.1.13,7]decane: A closely related compound without the amino group.
7-Amino-1,3,5-triazatricyclo[3.3.1.13,7]decane: A variant without the trihydrochloride moiety.
These compounds differ in their chemical properties and potential applications, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
1,3,5-triazatricyclo[3.3.1.13,7]decan-7-amine;trihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N4.3ClH/c8-7-1-9-4-10(2-7)6-11(3-7)5-9;;;/h1-6,8H2;3*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APAKIKIVFDWMHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CN3CN1CN(C2)C3)N.Cl.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17Cl3N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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